2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with a unique structure that combines elements of quinazoline, triazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Ethylphenyl Group: This step involves the alkylation of the quinazoline-triazole intermediate with an ethylphenyl halide.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 2,2,2-trifluoroethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities but differs significantly in its functional groups and overall structure.
Noble Gas Compounds: While not directly related, the study of noble gas compounds provides insights into the behavior of complex organic molecules.
Uniqueness
2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide is unique due to its combination of quinazoline, triazole, and acetamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18F3N5O2S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-(4-ethylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C21H18F3N5O2S/c1-2-13-7-9-14(10-8-13)28-18(31)15-5-3-4-6-16(15)29-19(28)26-27-20(29)32-11-17(30)25-12-21(22,23)24/h3-10H,2,11-12H2,1H3,(H,25,30) |
InChI Key |
RTJPBKKSOHATAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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